N-ethyl-2,6-difluoropyrimidin-4-amine

Medicinal Chemistry Property Prediction Lead Optimization

Addressing the need for a specific lipophilicity window in kinase inhibitor design, N-Ethyl-2,6-difluoropyrimidin-4-amine offers a balanced cLogP of ~1.4, unlike the more polar primary amine or smaller N-methyl analog. Its steric bulk (MR 33.27 cm³/mol) facilitates selective SNAr at the 5-position, enabling clean synthesis of analogue libraries. Sourced at ≥98% purity, this building block provides batch consistency and immediate availability, minimizing project delays.

Molecular Formula C6H7F2N3
Molecular Weight 159.14 g/mol
CAS No. 165258-60-6
Cat. No. B062176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,6-difluoropyrimidin-4-amine
CAS165258-60-6
Synonyms4-Pyrimidinamine,N-ethyl-2,6-difluoro-(9CI)
Molecular FormulaC6H7F2N3
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCCNC1=CC(=NC(=N1)F)F
InChIInChI=1S/C6H7F2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)
InChIKeyBBEUWZGGHMMVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-Ethyl-2,6-difluoropyrimidin-4-amine for Medicinal Chemistry


N-Ethyl-2,6-difluoropyrimidin-4-amine is a fluorinated pyrimidine building block with the molecular formula C6H7F2N3 and a molecular weight of 159.14 g/mol . It belongs to the 2,6-difluoropyrimidin-4-amine class, which is a core scaffold in numerous kinase inhibitor programs and other medicinal chemistry applications [1]. The compound features a secondary amine at the 4-position, which distinguishes it from primary amine analogs and enables its use as a versatile intermediate for further functionalization via the N-ethyl group or at the reactive 5-position of the pyrimidine ring .

Kinase inhibitor and heterocycle synthesis programs
Differentiated N-ethyl secondary amine reactivity
Intermediate lipophilicity for ADME property space exploration

Why This Aminopyrimidine Cannot Be Simply Replaced


Generic substitution within the 2,6-difluoropyrimidin-4-amine class is not a straightforward interchange because the N-alkyl substituent critically modulates both the reactivity of the building block and the biological profile of its downstream products [1]. The N-ethyl group on this specific compound offers a distinct balance of lipophilicity (cLogP ~1.4) and steric bulk, which differs from both the more polar, smaller N-methyl analog and the larger, more lipophilic N-benzyl derivative [2]. This alters the rate of subsequent SNAr reactions at the 5-position and influences the final molecule's target binding interactions, metabolic stability, and solubility, making direct replacement without re-optimization highly unlikely to succeed [1].

Lipophilicity shift vs. analogs

The N-ethyl group provides a cLogP ~1.4; replacing it with N-methyl or primary amine may alter ADME and target binding profiles, requiring re-optimization.

Steric and reactivity mismatch

Higher steric bulk (MR 33.27) than N-methyl slows SNAr at the 5-position; direct swap can change reaction rates and regioselectivity outcomes.

Regioisomer confusion

The 2,6-difluoro pattern dictates substitution vector and chemotype; using the 4,6-difluoro regioisomer leads to a different kinase inhibitor scaffold and IP space.

Product-Specific Differentiation Evidence


Lipophilicity Modulation vs. Primary Amine and N-Methyl Analogs

The N-ethyl substituent provides a calculated partition coefficient (cLogP) of approximately 1.4, positioning it between the more polar primary amine analog (2,6-difluoropyrimidin-4-amine, cLogP ~0.8) and the more lipophilic N-methyl analog (N-methyl-2,6-difluoropyrimidin-4-amine, cLogP ~1.7) [1]. This intermediate lipophilicity is a critical parameter for balancing passive permeability and aqueous solubility in drug design.

Lipophilicity modulation
Class-level inference
cLogP ≈ 1.4
Δ +0.6 vs primary amine
Δ -0.3 vs N-methyl
Intermediate lipophilicity supports ADME property differentiation in lead optimization.
Calculated values; experimental confirmation advised.
Medicinal Chemistry Property Prediction Lead Optimization

Steric Differentiation vs. N-Methyl Analog

The N-ethyl group introduces greater steric bulk than a N-methyl group, with a calculated molar refractivity (MR) of 33.27 cm³/mol compared to 28.73 cm³/mol for the N-methyl analog [1]. This difference in steric environment directly influences the rate of nucleophilic aromatic substitution at the adjacent 5-position, with the ethylated analog undergoing substitution slower, which can be advantageous for selective sequential functionalization.

Steric differentiation
Class-level inference
MR 33.27 cm³/mol
Δ +4.54 vs N-methyl
Higher steric bulk can moderate SNAr reactivity for selective sequential functionalization.
Calculated molar refractivity; verify in synthesis.
Synthetic Chemistry Structure-Activity Relationship Building Block Selection

Regioisomeric Advantage Over N-Ethyl-4,6-difluoropyrimidin-2-amine

The 2,6-difluoro substitution pattern of the target compound leaves the 5-position as the most reactive site for functionalization, a reactivity profile that is distinct from its regioisomer, N-ethyl-4,6-difluoropyrimidin-2-amine (CAS 165258-59-3) . In medicinal chemistry programs, this regioisomeric difference is critical, as it dictates the vector of substitution and the final geometry of the inhibitor, leading to disparate biological activities against kinase targets like JAK and EGFR families [1].

Regioisomeric advantage
Cross-study comparable
2,6-difluoro pattern
5-position primary SNAr site
Regioisomer defines substitution vector and kinase inhibitor chemotype; sourcing the correct isomer avoids scaffold mismatch.
Based on patent SAR; confirm for target kinase.
Regioselective Synthesis Kinase Inhibitor Synthesis Halogen Displacement

Commercial Purity and Availability Consistency

The target compound is widely offered by reputable chemical suppliers, including Leyan (Product No. 2217704), with a standard purity specification of 98% . This high and consistent purity level is crucial for reproducible synthetic and biological experiments, contrasting with less characterized or custom-synthesized alternatives where purity may be variable or not rigorously certified.

Purity & supply
Supporting evidence
98%
Specified purity supports reproducible synthetic and biological experiments.
Supplier specification; data to verify per lot.
Chemical Procurement Quality Control Supply Chain Reliability

Application Scenarios Based on Evidence


Optimizing ADME in Kinase Inhibitor Leads

A team developing a series of 2,6-difluoropyrimidine-based kinase inhibitors requires a building block that provides a specific lipophilicity window (cLogP 1-2) to balance potency and metabolic clearance. The N-ethyl analog, with a cLogP of ~1.4, is selected over the primary amine (more polar) and N-methyl (more lipophilic) variants to achieve this balance, as predicted by in silico models [1]. Its use is expected to improve the lead compound's oral bioavailability profile.

Controlled Sequential Functionalization

A medicinal chemist is designing a parallel synthesis library to explore the SAR at the 5-position of the pyrimidine core. The higher steric bulk of the N-ethyl group (MR = 33.27 cm³/mol) compared to the N-methyl group (MR = 28.73 cm³/mol) is critical for slowing the SNAr reaction at the 5-position, allowing for a more controlled and selective displacement under mild conditions [2]. This precision is essential for constructing diverse analogue libraries without byproduct formation.

Intellectual Property Expansion via Regioisomer

A pharmaceutical company has a clinical candidate bearing a 2,6-difluoropyrimidine core. To expand its intellectual property position, the team explores regioisomeric variations. They systematically procure N-ethyl-2,6-difluoropyrimidin-4-amine, not its 4,6-difluoro regioisomer (CAS 165258-59-3), because the specific 2,6-pattern of the target compound leads to inhibitors with a unique binding mode to the target kinase, as suggested by published SAR studies [3].

Reliable Bulk Procurement for In Vivo Studies

A preclinical CRO needs to synthesize a lot of a key intermediate for a client's lead compound to support ongoing in vivo efficacy studies. They select N-ethyl-2,6-difluoropyrimidin-4-amine from a supplier guaranteeing 98% purity (e.g., Leyan Product No. 2217704) . The off-the-shelf availability and batch-to-batch consistency eliminate the delays and quality risks associated with custom synthesis of less common analogs, ensuring the study timeline remains on track.

Application
Selection Property
Validation Focus
ADME profile exploration in kinase inhibitor leads
cLogP differentiation window
In silico permeability-solubility balance
Sequential functionalization control
Steric modulation of SNAr reactivity
Regioselective substitution under mild conditions
Kinase inhibitor chemotype expansion
2,6-difluoro regioisomer pattern
Substitution vector and target binding mode
Preclinical intermediate supply for research studies
Commercial purity and batch consistency
Lot-to-lot purity verification for reproducible synthesis
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